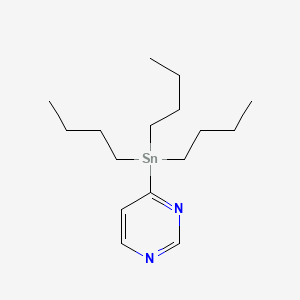

4-(Tributylstannyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl(pyrimidin-4-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMLIWXIPSYXMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332133-92-3 | |

| Record name | 4-(tributylstannyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Tributylstannyl)pyrimidine: A Comprehensive Technical Guide for Advanced Organic Synthesis

Introduction: The Strategic Importance of the Pyrimidine Moiety

In the landscape of modern drug discovery and materials science, the pyrimidine scaffold stands as a cornerstone heterocyclic motif. Its presence is integral to a vast array of biologically active molecules, including kinase inhibitors, antiviral agents, and other targeted therapeutics.[1] The ability to precisely and efficiently introduce the pyrimidine unit into complex molecular architectures is therefore of paramount importance. 4-(Tributylstannyl)pyrimidine has emerged as a critical reagent for this purpose, serving as a versatile and highly effective building block in palladium-catalyzed cross-coupling reactions.[1]

This technical guide provides an in-depth exploration of the properties, synthesis, and applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their synthetic endeavors. The focus will be on providing not just procedural details, but also the underlying scientific rationale to empower users to optimize its application in their specific contexts.

PART 1: Physicochemical and Safety Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its safe and effective use in the laboratory.

Core Properties

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 332133-92-3 | [2][3][4] |

| Molecular Formula | C₁₆H₃₀N₂Sn | [2][4] |

| Molecular Weight | 369.13 g/mol | [4] |

| Appearance | Pale-yellow to yellow-brown liquid/oil | |

| Predicted Boiling Point | 381.8 ± 34.0 °C | [2] |

| Predicted pKa | 1.21 ± 0.19 | [2] |

| Storage Temperature | Room temperature, under inert gas (Nitrogen or Argon) at 2–8 °C is also recommended | [5] |

Safety and Handling

This compound is an organotin compound and, as such, requires careful handling due to its toxicity.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

-

Disposal: Dispose of all waste containing organotin compounds in accordance with local, state, and federal regulations. Due to their environmental toxicity, these compounds should not be discharged into drains.

PART 2: Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides valuable insight into its stability and potential impurities. A common and effective method for the preparation of arylstannanes is the reaction of an aryl halide with a tributylstannylating agent.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved by the reaction of a 4-halopyrimidine (preferably 4-iodopyrimidine for higher reactivity) with a tributylstannyl anion, typically generated in situ. This approach is analogous to the preparation of other arylstannanes.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis from 4-Chloropyrimidine

This protocol is a representative procedure based on established methods for the synthesis of similar organostannanes.[6]

Materials:

-

4-Chloropyrimidine

-

Tributyltin hydride (Bu₃SnH)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Tributylstannyl Lithium: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add tributyltin hydride (1.1 equivalents) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Slowly add a 2.0 M solution of lithium diisopropylamide (1.1 equivalents) to the stirred solution, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

-

Reaction with 4-Chloropyrimidine: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve 4-chloropyrimidine (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of 4-chloropyrimidine to the tributylstannyl lithium solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

PART 3: Reactivity and Applications in Stille Cross-Coupling

The primary utility of this compound lies in its application as a nucleophilic partner in Stille cross-coupling reactions.[7] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds.[8]

The Stille Coupling Mechanism

The catalytic cycle of the Stille reaction is well-established and generally proceeds through three key steps:[9]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X, e.g., an aryl halide or triflate) to form a Pd(II) complex.

-

Transmetalation: The pyrimidine group is transferred from the tin atom of this compound to the palladium center, forming a new Pd(II) complex and a tributyltin halide byproduct (Bu₃Sn-X). This is often the rate-limiting step.

-

Reductive Elimination: The two organic groups (R¹ and the pyrimidine ring) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-pyrimidine) and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the Stille coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

-

Aryl bromide (1.0 equivalent)

-

This compound (1.1-1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene or DMF)

-

Anhydrous lithium chloride (LiCl) (optional, 2-3 equivalents)

-

Saturated aqueous potassium fluoride (KF) solution

-

Diatomaceous earth

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equivalent), Pd(PPh₃)₄ (0.02-0.05 equivalents), and if used, anhydrous lithium chloride (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Add this compound (1.1-1.2 equivalents) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate.

-

To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride for 1-2 hours. A precipitate of tributyltin fluoride will form.

-

Filter the mixture through a pad of diatomaceous earth, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyrimidine.

PART 4: Spectroscopic Characterization

Predicted ¹H NMR Spectrum

-

Pyrimidine Protons:

-

H2: A singlet or a narrow triplet (due to coupling with H5 and H6) is expected in the downfield region, likely around δ 9.1-9.3 ppm.

-

H5: A doublet of doublets is expected, coupling to both H6 and potentially long-range to the tin atom. Expected chemical shift is around δ 7.3-7.5 ppm.

-

H6: A doublet is expected, coupling to H5, in the region of δ 8.6-8.8 ppm.

-

-

Tributylstannyl Protons:

-

A series of multiplets corresponding to the butyl chains will be present in the upfield region (δ 0.8-1.6 ppm). The protons on the carbon alpha to the tin atom will show satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

-

Predicted ¹³C NMR Spectrum

-

Pyrimidine Carbons:

-

C2, C4, C6: These carbons will appear in the downfield region, typically between δ 150-160 ppm. The carbon directly attached to the tin atom (C4) will exhibit coupling to the tin isotopes.

-

C5: This carbon will be more upfield, likely in the range of δ 120-130 ppm.

-

-

Tributylstannyl Carbons:

-

The four carbons of the butyl groups will appear in the upfield region (δ 10-30 ppm).

-

Mass Spectrometry

-

Expected Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of multiple tin isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn). The most abundant isotopes are ¹²⁰Sn, ¹¹⁸Sn, and ¹¹⁶Sn.

-

Fragmentation: Common fragmentation patterns would involve the loss of butyl groups from the tin atom.

Conclusion

This compound is a high-value reagent that enables the strategic incorporation of the pyrimidine heterocycle into complex molecules. Its primary application in Stille cross-coupling reactions offers a reliable and versatile method for C-C bond formation under relatively mild conditions. A comprehensive understanding of its physicochemical properties, safe handling procedures, synthesis, and reactivity is essential for its successful application in research and development. This guide provides the foundational knowledge and practical protocols to empower scientists to effectively utilize this compound in their synthetic campaigns, ultimately accelerating the discovery and development of novel chemical entities.

References

-

NROChemistry. Stille Coupling. [Link]

- Singh, H., & Kumar, S. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723.

-

Therkelsen, F. D., Rottländer, M., Thorup, N., & Pedersen, E. B. (2004). 4-metalated condensed pyrimidines: their preparation and reaction with aldehydes under Barbier-type conditions. Organic letters, 6(12), 1991–1994. [Link]

-

Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]

-

Organic Syntheses. (2011). Org. Synth., 88, 197. [Link]

-

Reagentia. This compound (1 x 1 g). [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Tributylstannyl Pyrimidine: A Key Building Block in Pharma. [Link]

-

Aladdin Scientific. This compound, min 95%, 100 mg. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 332133-92-3 [chemicalbook.com]

- 6. 2-(Tributylstannyl)pyrimidine | 153435-63-3 [chemicalbook.com]

- 7. Stille Coupling [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Stille Coupling | NROChemistry [nrochemistry.com]

The Synthetic Cornerstone: A Technical Guide to 4-(Tributylstannyl)pyrimidine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and drug development, the strategic construction of complex molecular frameworks is paramount. Among the vast arsenal of chemical reagents available, organostannanes, particularly heteroaromatic derivatives, have carved out a crucial niche. 4-(Tributylstannyl)pyrimidine emerges as a significant and versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions. Its strategic importance lies in the pyrimidine core, a privileged scaffold found in numerous biologically active compounds, including approved therapeutics. This guide provides an in-depth examination of this compound, from its fundamental properties to its practical application in synthesis, offering field-proven insights for its effective use in research and development.

Core Physicochemical Properties

A foundational understanding of a reagent's properties is critical for its successful application. This compound is a stable yet reactive organometallic compound, typically presenting as a pale-yellow to yellow-brown oil. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 332133-92-3 | [1][2][3][4] |

| Molecular Formula | C16H30N2Sn | [1][2][3] |

| Molecular Weight | 369.13 g/mol | [1][2][3] |

| Form | Oil / Liquid | [2][5] |

| Storage Conditions | Inert atmosphere (Argon or Nitrogen), 2–8 °C | [2] |

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is typically achieved via the stannylation of a suitable pyrimidine precursor. A common and reliable method involves the reaction of a halopyrimidine, such as 4-chloropyrimidine or 4-iodopyrimidine, with a tributyltin reagent like hexabutylditin or tributyltin hydride under palladium catalysis.

Experimental Protocol: Palladium-Catalyzed Stannylation of 4-Chloropyrimidine

This protocol describes a representative synthesis of this compound.

Materials:

-

4-Chloropyrimidine

-

Hexabutylditin ((Bu3Sn)2)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Anhydrous Toluene

-

Standard Schlenk line and glassware

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-chloropyrimidine (1.0 eq), hexabutylditin (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

-

Solvent Addition: Add anhydrous toluene via cannula to the flask to achieve a suitable concentration (e.g., 0.2 M).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the toluene.

-

Purification: The crude residue is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The fractions containing the desired product are combined and concentrated in vacuo to yield this compound as a pale-yellow oil.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Organotin reagents and the palladium(0) catalyst are sensitive to oxidation. An inert atmosphere is crucial to prevent degradation and ensure catalytic activity.

-

Anhydrous Solvent: Water can lead to side reactions, including the hydrolysis of the organostannane. The use of anhydrous toluene is essential for high yields.

-

Catalyst Choice: Pd(PPh3)4 is a robust and commonly used catalyst for Stille couplings and related reactions due to its stability and effectiveness in the catalytic cycle.

Synthesis Workflow Diagram

Caption: A typical workflow for the synthesis of this compound.

Application in Stille Cross-Coupling Reactions

The primary utility of this compound is as a nucleophilic partner in Stille cross-coupling reactions. This reaction forms a carbon-carbon bond between the pyrimidine ring and various organic electrophiles, such as aryl, heteroaryl, or vinyl halides and triflates.

Mechanistic Overview

The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic electrophile (R-X) to form a Pd(II) complex.

-

Transmetalation: The tributylstannyl group from this compound is transferred to the palladium center, displacing the halide or triflate and forming a new Pd(II) complex with both organic partners. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated from the metal center, forming the desired product and regenerating the Pd(0) catalyst.

Stille Coupling Catalytic Cycle Diagram

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Practical Considerations and Self-Validating Protocols

Trustworthiness in Execution: A successful Stille coupling is a self-validating system. The disappearance of starting materials and the appearance of a new, less polar spot on a TLC plate (corresponding to the coupled product) provide a real-time validation of the reaction's progress.

Key Protocol Considerations:

-

Catalyst and Ligand Choice: While Pd(PPh3)4 is a workhorse, other catalysts like Pd2(dba)3 with ligands such as P(t-Bu)3 or SPhos may offer improved reactivity for challenging substrates.

-

Solvent: Toluene, DMF, and dioxane are common solvents. The choice depends on the solubility of the substrates and the required reaction temperature.

-

Additives: In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the transmetalation step and improve yields.

-

Stoichiometry: A slight excess of the organostannane (1.1-1.2 equivalents) is often used to drive the reaction to completion.

Safety and Handling

Organotin compounds are toxic and require careful handling.

-

Toxicity: Tributyltin compounds are known to be toxic and can be absorbed through the skin. They are also environmental pollutants.

-

Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Waste Disposal: All organotin waste must be disposed of according to institutional and regulatory guidelines for hazardous chemical waste.

Conclusion

This compound is a powerful and enabling reagent for the synthesis of complex molecules containing the pyrimidine scaffold. Its effective use in Stille cross-coupling reactions has made it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, handling requirements, and the nuances of the Stille reaction mechanism is essential for leveraging this building block to its full potential in the discovery of new therapeutics.

References

-

PubChem: 2-(tributylstannyl)pyrimidine. While this is an isomer, PubChem is an authoritative source for chemical data and safety information on related compounds. [Link]

Sources

The Advent of a Versatile Building Block: A Technical Guide to 4-(Tributylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Tributylstannyl)pyrimidine, a key organotin reagent that has become an indispensable tool in modern synthetic and medicinal chemistry. While the seminal publication detailing its initial discovery remains elusive in the broader scientific literature, its synthesis is grounded in well-established principles of organometallic chemistry. This document explores the foundational concepts of organotin reagents and the significance of the pyrimidine moiety in drug discovery. It further details the logical and practiced synthetic methodologies for the preparation of this compound, supported by field-proven insights and step-by-step protocols. The guide culminates in a discussion of its primary application in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, which underscores its value in the synthesis of complex, biologically active molecules.

Introduction: The Convergence of Organotin Chemistry and Medicinal Scaffolds

The development of novel therapeutic agents is intrinsically linked to the evolution of synthetic organic chemistry. The ability to efficiently construct complex molecular architectures with high precision is paramount. In this context, organotin compounds, also known as stannanes, have emerged as powerful reagents, particularly for the formation of carbon-carbon bonds.[1] Since the pioneering work of John Stille, palladium-catalyzed cross-coupling reactions utilizing organostannanes have become a cornerstone of modern synthesis.[2][3] These reagents offer a unique combination of stability, functional group tolerance, and reactivity, making them suitable for intricate synthetic pathways.[3][4]

Concurrently, the pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a privileged scaffold in medicinal chemistry.[5] Pyrimidine derivatives are found in a vast array of biologically active compounds, including nucleic acids, vitamins, and a multitude of pharmaceuticals exhibiting anticancer, antiviral, and antimicrobial properties.[5] The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in drug discovery.

This compound (CAS Number: 332133-92-3) sits at the intersection of these two vital fields.[5][6][7][8] It serves as a versatile building block, enabling the direct introduction of the pyrimidine-4-yl moiety into a wide range of organic molecules.[6] This guide will provide an in-depth exploration of its synthesis and application, offering both theoretical understanding and practical guidance for laboratory professionals.

The Genesis of this compound: A Logical Synthesis

While a singular, seminal publication on the "discovery" of this compound is not readily apparent from a comprehensive literature review, its preparation is a logical extension of established methodologies for the synthesis of heteroaryl stannanes. The two primary and most plausible routes to this compound are through a palladium-catalyzed stannylation of a 4-halopyrimidine or via a metal-halogen exchange followed by quenching with an electrophilic tin species.

Palladium-Catalyzed Stannylation of 4-Halopyrimidines

This is arguably the most direct and widely employed method for the synthesis of aryl and heteroaryl stannanes. The reaction involves the palladium-catalyzed coupling of a 4-halopyrimidine (chloride, bromide, or iodide) with a tin-containing reagent, most commonly hexabutylditin ((Bu₃Sn)₂).

The choice of the halogen on the pyrimidine ring is a critical parameter. While 4-chloropyrimidine is often more readily available, the reactivity order for oxidative addition to the palladium(0) catalyst is I > Br > Cl. Therefore, 4-iodopyrimidines or 4-bromopyrimidines are often preferred for milder reaction conditions and higher yields. However, with the appropriate choice of catalyst and ligands, 4-chloropyrimidines can also be effectively utilized. A seminal study by Solberg and Undheim in 1989 demonstrated the regioselectivity of such palladium-catalyzed couplings on halopyrimidines, noting that the 4-position is more reactive than the 2-position.

Diagram 1: Proposed Catalytic Cycle for the Synthesis of this compound

Caption: Palladium-catalyzed synthesis of this compound.

Table 1: Typical Reaction Conditions for Palladium-Catalyzed Stannylation

| Parameter | Condition | Rationale |

| 4-Halopyrimidine | 4-Iodo- or 4-Bromopyrimidine | Higher reactivity in oxidative addition. |

| Tin Reagent | Hexabutylditin ((Bu₃Sn)₂) | Commercially available and effective. |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Common and effective palladium sources. |

| Ligand | Triphenylphosphine (PPh₃), etc. | Stabilizes the palladium catalyst. |

| Solvent | Toluene, Dioxane, DMF | Anhydrous, high-boiling point solvents. |

| Temperature | 80-120 °C | To overcome the activation energy. |

| Atmosphere | Inert (Argon or Nitrogen) | To prevent degradation of the catalyst. |

Experimental Protocol: Synthesis via Palladium-Catalyzed Stannylation

Materials:

-

4-Bromopyrimidine

-

Hexabutylditin

-

Tetrakis(triphenylphosphine)palladium(0)

-

Anhydrous Toluene

-

Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 4-bromopyrimidine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and anhydrous toluene.

-

Stir the mixture at room temperature for 15 minutes to ensure dissolution.

-

Add hexabutylditin (1.1 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Filter the mixture through a pad of Celite to remove the precipitate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Metal-Halogen Exchange and Transmetalation

An alternative and powerful method involves a metal-halogen exchange reaction on a 4-halopyrimidine, typically using an organolithium reagent at low temperatures, followed by quenching the resulting 4-lithiopyrimidine with tributyltin chloride.

This method is particularly useful when the palladium-catalyzed route is sluggish or incompatible with other functional groups present in the molecule. The low temperatures are crucial to prevent side reactions of the highly reactive organolithium intermediate.

Diagram 2: Synthesis of this compound via Lithiation

Caption: Synthesis via metal-halogen exchange and tin quenching.

Experimental Protocol: Synthesis via Lithiation

Materials:

-

4-Bromopyrimidine

-

n-Butyllithium (in hexanes)

-

Tributyltin chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere apparatus

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 4-bromopyrimidine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.

-

Add tributyltin chloride (1.1 eq) dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford this compound.

Application in Stille Cross-Coupling Reactions

The primary utility of this compound lies in its role as a nucleophilic partner in Stille cross-coupling reactions. This powerful C-C bond-forming reaction allows for the coupling of the pyrimidin-4-yl moiety with a variety of organic electrophiles, such as aryl, heteroaryl, vinyl, and acyl halides or triflates.

The Stille reaction is renowned for its tolerance of a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules, such as active pharmaceutical ingredients.

Diagram 3: General Scheme of the Stille Coupling with this compound

Caption: General Stille coupling reaction scheme.

Conclusion

This compound stands as a testament to the enabling power of organometallic reagents in modern organic synthesis. While its formal "discovery" is not pinpointed to a single publication, its synthesis is a logical and practical application of well-established chemical principles. Its utility, particularly in the realm of palladium-catalyzed cross-coupling, provides a robust and reliable method for the incorporation of the medicinally significant pyrimidine scaffold into diverse molecular frameworks. For researchers in drug discovery and development, a thorough understanding of the synthesis and application of this versatile building block is essential for the continued innovation of novel therapeutic agents.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Tributylstannyl Pyrimidine: A Key Building Block in Pharma. [Link]

-

NROChemistry. Stille Coupling. [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

- Solberg, J., & Undheim, K. (1989). Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines. Acta Chemica Scandinavica, 43, 62-68.

-

Wikipedia. Stille reaction. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidine synthesis [organic-chemistry.org]

- 4. This compound | 332133-92-3 | FT173448 [biosynth.com]

- 5. 332133-92-3 this compound AKSci Y8744 [aksci.com]

- 6. nbinno.com [nbinno.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to 4-(Tributylstannyl)pyrimidine: Synthesis, Application, and Safe Handling

This guide provides an in-depth analysis of 4-(tributylstannyl)pyrimidine, a critical organostannane reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical properties, synthesis, and core applications, with a strong emphasis on the mechanistic underpinnings and practical considerations for its use in palladium-catalyzed cross-coupling reactions.

Compound Identification and Physicochemical Properties

This compound is an organotin compound that serves as a versatile building block, particularly for introducing the pyrimidine moiety into complex molecules.[1] The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates for treating a wide range of diseases, including cancer and viral infections.[2][3] The compound's utility stems from its ability to participate in carbon-carbon bond-forming reactions, most notably the Stille cross-coupling.[1][4]

Chemical Structure:

IUPAC Name: this compound

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 332133-92-3 | [5][6] |

| Molecular Formula | C₁₆H₃₀N₂Sn | [5][6] |

| Molecular Weight | 369.13 g/mol | [5][6] |

| Appearance | Pale-yellow to Yellow-brown Liquid | |

| Boiling Point | 381.8 ± 34.0 °C (Predicted) | [5] |

| Storage Temperature | Room temperature, protect from light | |

| Purity | Typically ≥95% | [6] |

Synthesis and Mechanistic Rationale

The synthesis of this compound typically involves the reaction of a pyrimidine precursor with a tributyltin-containing reagent. A common and effective strategy is the stannylation of a halopyrimidine, such as 4-chloropyrimidine or 4-iodopyrimidine.

The choice of a halopyrimidine is critical; the carbon-halogen bond must be susceptible to reaction with an appropriate organotin nucleophile or a tin hydride under specific conditions. While detailed synthesis protocols are often proprietary or found in patent literature, a general plausible route involves the palladium-catalyzed reaction between a halopyrimidine and hexabutylditin or the reaction of a lithiated pyrimidine with tributyltin chloride. The latter approach offers a direct and high-yielding pathway.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions & Inert Atmosphere: The use of organolithium reagents necessitates strictly anhydrous (water-free) solvents like tetrahydrofuran (THF) and an inert atmosphere (e.g., Argon or Nitrogen). This is because organolithiums are extremely strong bases and will readily deprotonate water, destroying the reagent and halting the reaction.

-

Low Temperature (-78 °C): The lithiation step is performed at very low temperatures to control the high reactivity of the organolithium reagent and prevent side reactions, such as decomposition or reaction with the solvent.

-

Electrophilic Quench: The highly nucleophilic carbon of the 4-lithiopyrimidine intermediate readily attacks the electrophilic tin atom in tributyltin chloride, forming the desired carbon-tin bond.

Core Application: The Stille Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Stille cross-coupling reaction.[4][7] This palladium-catalyzed reaction is a powerful method for forming C-C bonds, valued for its tolerance of a wide variety of functional groups and its use of air- and moisture-stable organostannanes.[7]

The Catalytic Cycle: A Mechanistic Overview

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8][9]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic electrophile (R¹-X, typically an aryl or vinyl halide/triflate), inserting itself into the carbon-halogen bond. This oxidizes the palladium from the 0 to the +2 state, forming a Pd(II) complex.[8][9]

-

Transmetalation: The organostannane, this compound (R²-SnBu₃), then reacts with the Pd(II) complex. The pyrimidin-4-yl group (R²) is transferred from the tin atom to the palladium center, displacing the halide (X), which then associates with the tributyltin moiety to form a tributyltin halide byproduct.[7] This is often the rate-determining step of the cycle.[7]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple together and are eliminated from the metal complex, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Detailed Experimental Protocol: A Representative Example

This protocol describes a general procedure for the Stille coupling of this compound with an aryl iodide. Note: This is a representative protocol and must be adapted and optimized for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials:

-

Aryl Iodide (e.g., 3-iodoanisole) (1.0 equiv)

-

This compound (1.1 - 1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

-

Anhydrous Solvent (e.g., DMF, Toluene, or Dioxane)

-

Inert Gas (Argon or Nitrogen)

Procedure:

-

Flask Preparation: Flame-dry a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas.

-

Reagent Addition: To the flask, add the Aryl Iodide (1.0 equiv) and the Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

-

Inerting: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.

-

Solvent and Stannane Addition: Add anhydrous solvent (e.g., DMF) via syringe.[8] Stir the mixture to dissolve the solids. Then, add this compound (1.2 equiv) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and pour it into a saturated aqueous solution of potassium fluoride (KF).[10]

-

Rationale for KF Workup: The fluoride ions have a high affinity for tin and will react with the tributyltin halide byproduct to form insoluble tributyltin fluoride, which can be easily removed by filtration. This is a crucial step for removing toxic tin residues from the product.

-

-

Extraction & Purification: Stir the biphasic mixture vigorously for 1-2 hours, then filter through a pad of Celite to remove the precipitated tin salts. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[8]

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.[10]

Safety, Handling, and Storage

CRITICAL: Organotin compounds are highly toxic and require careful handling. [11]

-

Toxicity: Tributyltin compounds are toxic by all routes of exposure—inhalation, ingestion, and skin contact.[11] They can cause severe skin and eye irritation or burns and affect the central nervous system, immune system, and reproductive system.[11][12][13] The degree of toxicity is generally highest for compounds with three or four alkyl groups attached to the tin atom.[11]

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; check glove compatibility charts), and chemical safety goggles.

-

Handling: Use syringes and Schlenk techniques to transfer the liquid reagent. Avoid creating aerosols. In the event of a spill, absorb the material with a spill pillow or inert absorbent material, place it in a sealed container, and dispose of it as hazardous waste.[11]

-

Storage: Store this compound in a tightly sealed container in a cool, dry, well-ventilated area, away from strong oxidizing agents.

-

Waste Disposal: All waste containing organotin residues (including reaction mixtures, purification solvents, and contaminated labware) must be collected and disposed of as hazardous chemical waste according to institutional and local regulations.[11] Do not pour down the drain.

Conclusion

This compound is a highly valuable reagent for the synthesis of complex molecules in pharmaceutical and materials science research. Its utility in the Stille cross-coupling reaction provides a reliable method for incorporating the biologically significant pyrimidine scaffold. However, its efficacy is matched by its high toxicity. A thorough understanding of the reaction mechanism, meticulous execution of experimental protocols, and unwavering adherence to strict safety procedures are paramount for its successful and safe application in the laboratory.

References

-

NROChemistry. Stille Coupling. Available at: [Link]

-

Wikipedia. Stille reaction. Available at: [Link]

-

Myers, A. The Stille Reaction - Chem 115. Available at: [Link]

-

OpenOChem Learn. Stille Coupling. Available at: [Link]

-

Chemistry LibreTexts. Stille Coupling. (2023-06-30). Available at: [Link]

- National Research Council. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press.

-

Australian Government Department of Climate Change, Energy, the Environment and Water. Organo-tin compounds. (2022-06-30). Available at: [Link]

-

Frontier Specialty Chemicals. 4-(Tributylstannyl)-2-thiomethylpyrimidine. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Available at: [Link]

-

REWE Group. Organotin Compounds. Available at: [Link]

-

National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds. In Toxicological Profile for Tin and Tin Compounds. Agency for Toxic Substances and Disease Registry (US). Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Tributylstannyl Pyrimidine: A Key Building Block in Pharma. (2026-01-03). Available at: [Link]

-

HDH Pharma Inc. This compound, min 95%, 100 mg. Available at: [Link]

-

Organic Syntheses. Org. Synth. 2011, 88, 197. Available at: [Link]

-

PubChem. 2-(Tributylstannyl)pyrimidine. Available at: [Link]

-

Organic Chemistry Portal. Stille Coupling. Available at: [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]

-

Kumar, A., et al. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chem Biol Drug Des. 2022 Dec;100(6):818-842. Available at: [Link]

-

PubChem. 5-(Tributylstannyl)pyrimidine. Available at: [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Available at: [Link]

-

SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021-06-25). Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. 2-(Tributylstannyl)pyrimidine | 153435-63-3 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. Stille Coupling | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 12. dcceew.gov.au [dcceew.gov.au]

- 13. rewe-group.com [rewe-group.com]

The Genesis of a Scaffold: An In-depth Technical Guide to the Early Research and Synthesis of Pyrimidine Derivatives

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry and biology, forming the central scaffold for a vast array of pharmaceuticals and the very code of life in nucleic acids.[1][2][3] This guide provides a deep, technically-focused exploration into the foundational era of pyrimidine chemistry. It moves beyond a simple historical account to dissect the core synthetic strategies that first unlocked this critical class of heterocycles. We will examine the causal chemistry behind the pioneering methods of Pinner and Behrend, provide detailed, field-validated protocols for the Principal Synthesis of barbiturates—a class of compounds that represented the first major therapeutic application of pyrimidines—and explore the elegant multicomponent strategy of the Biginelli reaction. This paper is structured to provide researchers, scientists, and drug development professionals with not only the historical context but also the practical, replicable, and mechanistic understanding of these seminal synthetic transformations.

The Dawn of Pyrimidine Chemistry: From Isolation to First Principles

While pyrimidine derivatives like alloxan and uric acid were known to chemists in the early 19th century, a systematic understanding of the parent heterocyclic system was absent.[4][5] The journey from isolating complex natural products to the logical, deliberate synthesis of the pyrimidine core marks a pivotal moment in organic chemistry.

The first laboratory synthesis of a pyrimidine derivative was achieved in 1879 by Grimaux, who prepared barbituric acid from urea and malonic acid using phosphorus oxychloride.[4][5] However, the systematic investigation that truly laid the groundwork for this field began in 1884 with the work of Adolf Pinner.[4][6] By condensing amidines with ethyl acetoacetate, Pinner established a versatile method for creating substituted pyrimidines and, in 1885, he formally proposed the name "pyrimidin" for the parent heterocycle.[4] Almost concurrently, in 1885, Robert Behrend was investigating derivatives of uric acid, leading him to coin the name "uracil" for a key pyrimidine nucleobase, which he synthesized.[7]

These early efforts were not merely academic exercises; they forged the fundamental bond between structure and reactivity, enabling the rational design of molecules with predictable properties. This era's significance lies in its shift from discovery by chance to synthesis by design, a philosophy that underpins all modern drug development.

Foundational Synthetic Strategies

The early syntheses of pyrimidines can be broadly understood through a few key, powerful strategies. These methods established the logic of pyrimidine ring construction that is still applied today: the cyclocondensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment.

The Pinner Synthesis: Condensation of β-Dicarbonyls with Amidines

The Pinner synthesis is a cornerstone reaction that exemplifies the [3+3] fragment condensation approach.[4][8] It involves the reaction of a β-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone, with an amidine.[4][8][9] This acid- or base-catalyzed reaction is a robust method for forming a wide variety of substituted pyrimidines.[8]

The causality of this reaction hinges on the inherent electrophilicity of the carbonyl carbons in the 1,3-dicarbonyl component and the nucleophilicity of the nitrogen atoms in the amidine. The reaction proceeds through a series of condensation and cyclization steps, ultimately eliminating two molecules of water (or one molecule of water and one of alcohol) to form the stable aromatic pyrimidine ring.

The Principal Synthesis: The Urea/Malonic Ester Condensation

Perhaps the most versatile and widely adopted of the early methods is the "Principal Synthesis," which involves the condensation of a malonic ester derivative with urea.[4] This reaction was pivotal because it gave rise to barbituric acid and its derivatives, compounds that would become the first commercially successful class of pyrimidine-based drugs.[10]

The synthesis of barbiturates demonstrated the power of this method. By first alkylating diethyl malonate, a diverse range of substituents could be installed at what would become the 5-position of the pyrimidine ring. Subsequent condensation with urea, driven by a strong base like sodium ethoxide, proceeds via a twofold nucleophilic acyl substitution to yield the final barbiturate.[10] This modularity was key to the synthesis of over 2,500 barbiturate analogs by pharmaceutical companies seeking to fine-tune the pharmacological properties of these sedative-hypnotics.[10]

This protocol is adapted from the validated procedure in Organic Syntheses. It serves as a self-validating system for the Principal Synthesis.

Materials & Quantities:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Volume (mL) |

|---|---|---|---|---|

| Sodium, finely cut | 22.99 | 11.5 | 0.5 | - |

| Absolute Ethanol | 46.07 | - | - | 500 |

| Diethyl malonate | 160.17 | 80 | 0.5 | 76 |

| Urea, dry | 60.06 | 30 | 0.5 | - |

| Hydrochloric Acid (conc.) | 36.46 | - | - | ~45 |

| Water | 18.02 | - | - | 550 |

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide: In a 2-liter round-bottomed flask fitted with a reflux condenser and a calcium chloride drying tube, dissolve 11.5 g (0.5 gram-atom) of finely cut sodium in 250 mL of absolute ethanol. The reaction is vigorous and should be managed with cooling if necessary.

-

Addition of Reactants: To the resulting sodium ethoxide solution, add 80 g (0.5 mol) of diethyl malonate. Subsequently, add a solution of 30 g (0.5 mol) of dry urea dissolved in 250 mL of hot (~70°C) absolute ethanol.

-

Cyclocondensation: Shake the mixture well and heat it to reflux for 7 hours in an oil bath maintained at 110°C. A white solid, the sodium salt of barbituric acid, will precipitate.

-

Workup and Isolation: After the reaction is complete, add 500 mL of hot (~50°C) water to the reaction mixture. Stir until the solid dissolves.

-

Precipitation: Acidify the solution by adding concentrated hydrochloric acid (~45 mL) until it is acidic to litmus paper. This protonates the sodium salt, precipitating the free barbituric acid.

-

Purification: Filter the clear, hot solution and cool the filtrate in an ice bath overnight. Collect the resulting white crystals of barbituric acid on a Büchner funnel.

-

Drying: Wash the crystals with 50 mL of cold water and dry in an oven at 105-110°C for 4 hours. The expected yield is 46-50 g (72-78%).

The Biginelli Reaction: A Multicomponent Marvel

In 1891, Pietro Biginelli reported a remarkably efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. This acid-catalyzed, three-component reaction was a significant conceptual advance. Instead of a stepwise assembly, it combined three distinct molecules in a single operation, a hallmark of modern green and efficient chemistry.

The mechanism of the Biginelli reaction is understood to proceed via an N-acyliminium ion intermediate. This key intermediate is formed from the acid-catalyzed condensation of the aldehyde and urea.[9] The β-ketoester then adds to this electrophilic iminium ion, and subsequent intramolecular cyclization and dehydration yield the final DHPM product.[8][9] The products of this reaction became pharmacologically significant as calcium channel blockers and antihypertensive agents.

From Synthesis to Sedation: The Rise of the Barbiturates

The true impact of these early synthetic methods was realized with the development of barbiturates, the first major class of synthetic drugs derived from the pyrimidine core.[10] Following the synthesis of the parent compound, barbituric acid, chemists began to explore its 5,5-disubstituted derivatives.

In 1904, the German company Bayer marketed barbital (Veronal), synthesized from diethyl-diethylmalonate and urea, as a treatment for insomnia.[10] This marked the birth of a new era in medicinal chemistry. The synthesis was a direct application of the Principal Synthesis, demonstrating its industrial scalability and therapeutic relevance.

This protocol is based on a classic laboratory procedure for synthesizing this landmark drug.

Materials & Quantities:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Volume (mL) |

|---|---|---|---|---|

| Sodium | 22.99 | 16 | 0.70 | - |

| Absolute Ethanol | 46.07 | 300 | - | ~380 |

| Diethyl diethylmalonate | 216.27 | 50 | 0.23 | ~51 |

| Urea, pulverized, dry | 60.06 | 20 | 0.33 | - |

Step-by-Step Methodology:

-

Catalyst Preparation: Dissolve 16 g of sodium in 300 g of absolute alcohol in a suitable reaction vessel. Cool the resulting sodium ethoxide solution to room temperature.

-

Reactant Addition: Add 50 g of diethyl diethylmalonate to the cooled solution. Then, add 20 g of pulverized and thoroughly dried urea. Gentle warming may be required to dissolve the urea.

-

Pressure Reaction: Heat the entire mixture in an autoclave at 108°C for 5 hours.

-

Isolation of Salt: After the reaction, the precipitated sodium salt of diethylbarbituric acid is collected by filtration and washed with alcohol.

-

Final Product Precipitation: Dissolve the collected sodium salt in water and precipitate the free acid (barbital) by adding concentrated hydrochloric acid.

-

Recrystallization: The crude product can be recrystallized from water to yield barbital with a melting point of 183-185°C. The reported yield is approximately 27.5 g.

Conclusion and Future Perspective

The early research into pyrimidine synthesis, from Pinner's foundational condensations to the elegant multicomponent strategy of Biginelli, transformed chemistry from an observational science to a predictive and creative one. The development of the Principal Synthesis and its immediate application in producing the barbiturate class of drugs cemented the role of synthetic chemistry in modern medicine.[10] These seminal works provided not just new molecules, but new ways of thinking about molecular construction. The core logic of [3+3] cyclocondensation remains a dominant strategy in heterocyclic chemistry today. Modern methods may employ novel catalysts, microwave assistance, or solid-phase techniques, but they stand on the shoulders of the fundamental principles established over a century ago. For any researcher in drug development, understanding this genesis is crucial, as it provides the foundational chemical grammar upon which the complex language of modern pharmaceutical synthesis is written.

References

-

Biginelli, P. (1891). The Biginelli reaction. Berichte der deutschen chemischen Gesellschaft, 24, 1317, 2962. [Link]

-

Wikipedia. (n.d.). Pyrimidine. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved January 7, 2026, from [Link]

-

LibreTexts Chemistry. (2024). 22.8: Chemistry Matters—Barbiturates. Retrieved January 7, 2026, from [Link]

-

PrepChem. (n.d.). Preparation of barbital. Retrieved January 7, 2026, from [Link]

-

Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. [Link]

-

Slideshare. (n.d.). BIGINELLI REACTION. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Uracil. Retrieved January 7, 2026, from [Link]

-

Dickey, J. B., & Gray, A. R. (n.d.). Barbituric acid. Organic Syntheses. Retrieved January 7, 2026, from [Link]

-

Slideshare. (n.d.). Practical Experiment 8: To synthesize and characterized barbaturic acid. Retrieved January 7, 2026, from [Link]

-

CUTM Courseware. (n.d.). To prepare barbituric acid from urea and diethyl malonate. Retrieved January 7, 2026, from [Link]

-

Zrenner, E., & Stieve, H. (2001). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. eLS. [Link]

-

Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved January 7, 2026, from [Link]

-

MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved January 7, 2026, from [Link]

-

ScienceDirect. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved January 7, 2026, from [Link]

-

World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved January 7, 2026, from [Link]

-

Shodhganga. (n.d.). CHAPTER 1: Pyrimidine Chemistry: History and Importance. Retrieved January 7, 2026, from [Link]

-

Britannica. (2022). pyrimidine. Retrieved January 7, 2026, from [Link]

-

World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved January 7, 2026, from [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved January 7, 2026, from [Link]

-

Semantic Scholar. (2021). A COMPREHENSIVE STUDY OF PYRIMIDINE AND ITS MEDICINAL APPLICATIONS. Retrieved January 7, 2026, from [Link]

-

Preprints.org. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved January 7, 2026, from [Link]

-

Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved January 7, 2026, from [Link]

-

PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Retrieved January 7, 2026, from [Link]

-

Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved January 7, 2026, from [Link]

-

PubMed Central (PMC). (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved January 7, 2026, from [Link]

-

Austin Tommy. (2023). A CLOSER LOOK AT PYRIMIDINE SYNTHESIS. Retrieved January 7, 2026, from [Link]

-

YouTube. (2023). Easy Pyrimidine synthesis trick. Retrieved January 7, 2026, from [Link]

-

YouTube. (2025). Pinner Pyrimidine Synthesis. Retrieved January 7, 2026, from [Link]

-

Scribd. (n.d.). Uracil: Chemistry and Synthesis. Retrieved January 7, 2026, from [Link]

-

Scribd. (n.d.). Uracil. Retrieved January 7, 2026, from [Link]

-

Scribd. (n.d.). Uracil. Retrieved January 7, 2026, from [Link]

Sources

- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. Antitumor agents. 25. Synthesis and antitumor activity of uracil and thymine alpha-methylene-gamma-lactones and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 6. Pinner-Kondensation – Wikipedia [de.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

Introduction: The Duality of Tributylstannyl Compounds in Modern Chemistry

An In-depth Technical Guide to the Physical and Chemical Properties of Tributylstannyl Compounds

Tributylstannyl (TBT) compounds, organic derivatives of tetravalent tin with the general formula (n-C₄H₉)₃Sn-X, represent a class of reagents that are both remarkably versatile and notoriously hazardous.[1][2] Characterized by the covalent bond between three butyl groups and a tin atom, their utility in organic synthesis is profound, particularly in the formation of carbon-carbon bonds.[3][4] They are indispensable tools in the synthesis of complex organic molecules, finding applications in pharmaceutical research and development for creating novel drug candidates.[4][5][6]

However, the power of these organometallic compounds is matched by their significant toxicity.[7] TBT compounds are potent endocrine disruptors, exhibit immunotoxicity, and have a lasting environmental impact due to their persistence and bioaccumulation.[8][9][10] This guide is designed for the discerning researcher, scientist, and drug development professional. It aims to provide a comprehensive understanding of the core physical and chemical properties of tributylstannyl compounds, balanced with the critical safety protocols required for their responsible handling. We will delve into the causality behind their reactivity, provide field-proven experimental protocols, and ground all claims in authoritative references to ensure scientific integrity.

Part 1: Core Physical Properties

The physical state and solubility of a tributylstannyl compound are dictated by the nature of the 'X' group attached to the tin atom.[1] This group influences properties such as vapor pressure and solubility in various solvents.[1] While many TBT compounds are liquids, some, like certain carboxylate derivatives, can be solids. They are generally soluble in lipids and a range of organic solvents like ethanol and halogenated hydrocarbons, but have low solubility in water.[1] This lipophilicity is a key factor in their bioaccumulation.[3][11]

Table 1: Physical Properties of Common Tributylstannyl Compounds

| Compound | Formula | Appearance | Density (g/cm³) | Boiling Point (°C) | Water Solubility | Ref. |

| Bis(tributyltin) oxide (TBTO) | ((C₄H₉)₃Sn)₂O | Colorless to slightly yellow liquid | 1.17 | --- | ~4 mg/L at 20°C | [1][2][12] |

| Tributyltin hydride (TBT-H) | (C₄H₉)₃SnH | Colorless liquid | 1.082 | 80°C at 50 Pa | Reacts slowly | [13] |

| Tributyltin chloride (TBT-Cl) | (C₄H₉)₃SnCl | Colorless liquid | 1.2 | --- | Low | [3] |

| (Tributylstannyl)methanol | (C₄H₉)₃SnCH₂OH | Colorless oil | --- | --- | --- | [5] |

Part 2: Chemical Properties and Reactivity

The chemical behavior of tributylstannyl compounds is dominated by the nature of the tin-carbon and tin-heteroatom bonds. The relatively weak tin-hydrogen bond in tributyltin hydride makes it a cornerstone reagent for radical chemistry, while the tin-carbon bond is readily cleaved in palladium-catalyzed cross-coupling reactions.

Radical Reactions: The Role of Tributyltin Hydride

Tributyltin hydride is an exceptional radical reducing agent due to the weak, nonionic bond between tin and hydrogen (bond dissociation energy of ~74-78 kcal/mol), which can undergo homolytic cleavage.[13][14] When combined with a radical initiator like azobisisobutyronitrile (AIBN) or light, TBT-H efficiently converts organic halides to their corresponding hydrocarbons.[13][15]

The mechanism is a classic radical chain reaction:

-

Initiation: The initiator (e.g., AIBN) generates a radical, which abstracts a hydrogen atom from TBT-H to form the tributylstannyl radical (Bu₃Sn•).

-

Propagation: The Bu₃Sn• radical abstracts a halogen atom from the organic halide (R-X) to form a stable tributyltin halide (Bu₃Sn-X) and an alkyl radical (R•). This alkyl radical then abstracts a hydrogen atom from another molecule of TBT-H, yielding the reduced alkane (R-H) and regenerating the Bu₃Sn• radical, which continues the chain.[15]

-

Termination: Two radicals combine to end the chain.

The choice of AIBN as an initiator is causal; it undergoes thermal homolysis above 60°C to form nitrile-stabilized radicals that are effective at abstracting hydrogen from TBT-H without engaging in unwanted side reactions, which can occur with more reactive peroxide initiators.[15]

Diagram: Radical Dehalogenation Workflow This diagram illustrates the key steps in the radical-mediated reduction of an organic halide using tributyltin hydride.

Caption: The radical chain mechanism for hydrogenolysis of alkyl halides.

The Stille Cross-Coupling Reaction

The Stille reaction is one of the most powerful and versatile palladium-catalyzed reactions for C-C bond formation, coupling an organostannane with an organic halide or pseudohalide (like a triflate).[16][17] Tributylstannyl compounds are favored due to their stability to air and moisture and their tolerance of a wide variety of functional groups.[17][18] The primary drawback is the toxicity of the tin compounds and the difficulty in removing stoichiometric tin byproducts after the reaction.[16][18]

The catalytic cycle is a well-studied, three-step process:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.[17][18]

-

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide or other leaving group. This is often the rate-limiting step.[17][19]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.[17][18]

Diagram: Stille Coupling Catalytic Cycle This diagram shows the palladium-catalyzed cross-coupling of an organic halide (R¹-X) and a tributylstannyl compound (R²-SnBu₃).

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Part 3: Synthesis and Characterization Protocols

Synthesis Protocol: (Tributylstannyl)methanol

(Tributylstannyl)methanol is a valuable reagent that serves as a stable hydroxymethyl anion equivalent, enabling the direct introduction of a -CH₂OH group in cross-coupling reactions.[5][20] The following protocol is adapted from established literature procedures for its synthesis from tributyltin hydride.[20][21]

Objective: To synthesize (tributylstannyl)methanol via the hydrostannylation of paraformaldehyde.

Materials:

-

Diisopropylamine, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes

-

Tributyltin hydride (TBT-H)

-

Paraformaldehyde, anhydrous

-

Petroleum ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Argon gas supply

-

Three-neck round-bottom flask, dropping funnel, syringes, magnetic stirrer, ice bath

Methodology:

-

System Preparation: Assemble a 500 mL three-neck flask equipped with a magnetic stir bar, an argon inlet, and a pressure-equalizing dropping funnel. Flame-dry the glassware under vacuum and cool under a positive pressure of argon.

-

LDA Formation: Charge the flask with anhydrous THF (120 mL) and diisopropylamine (13.7 mL, 0.098 mol). Cool the flask in an ice-water bath.[20]

-

Slowly add 1.60 M n-BuLi (58.4 mL, 0.093 mol) via syringe over 15 minutes to form lithium diisopropylamide (LDA). Maintain the temperature at 0°C.[20]

-

Stannyl Anion Formation: Prepare a solution of tributyltin hydride (24.75 g, 0.0850 mol) in anhydrous THF (50 mL). Add this solution dropwise to the LDA solution over 30 minutes. The formation of the tributylstannyl lithium is the key step, creating the nucleophilic tin species.

-

Reaction with Paraformaldehyde: After stirring for an additional 30 minutes, add anhydrous paraformaldehyde (3.57 g, 0.119 mol) in one portion. Remove the ice bath and allow the reaction to stir at room temperature.[20]

-

Workup and Extraction: Once the reaction is complete (monitored by TLC), dilute the clear solution with petroleum ether (500 mL) and wash with water (300 mL).[20]

-

Separate the aqueous phase and wash the organic layer with saturated sodium chloride solution (150 mL). This removes water-soluble impurities.[20]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a colorless oil.[20]

-

Purification (Optional): The crude product is often used directly. For higher purity, dissolve the crude oil in acetonitrile and extract impurities with hexane. The product remains in the acetonitrile layer.[20]

Analytical Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for characterizing organotin compounds. Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its sensitivity.[22][23]

Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified tributylstannyl compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

-

¹H NMR: Acquire a standard proton NMR spectrum. Expect to see characteristic broad multiplets for the butyl chains between ~0.8-1.7 ppm.[21] The protons on the carbon alpha to the tin atom will have a distinct chemical shift and may show satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes. The two-bond Sn-H coupling constants are typically around 50 Hz.[23]

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The butyl carbons will appear in the aliphatic region (~9-30 ppm).[21] The carbon directly bonded to tin will show a large one-bond coupling constant (¹J(Sn-C)), often between 300-600 Hz, which is diagnostic.[23]

-

¹¹⁹Sn NMR: This is the most definitive experiment. Acquire a proton-decoupled ¹¹⁹Sn NMR spectrum. Organotin compounds have a very wide chemical shift range.[23] The chemical shift is highly sensitive to the coordination environment of the tin atom. For example, tetraorganotin compounds have a different characteristic chemical shift range than triorganotin halides, where additional coordination can cause a large upfield shift.[24] Tetramethyltin (SnMe₄) is a common external standard.[22]

Part 4: Safety, Handling, and Toxicity

CAUTION: Tributylstannyl compounds are highly toxic and must be handled with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[7][25]

The toxicity of organotin compounds is primarily determined by the number of organic groups attached to the tin atom, following the general order: R₃SnX > R₂SnX₂ > RSnX₃.[7][26] Triorganotins like TBT are the most toxic class.[7]

-

Routes of Exposure: Exposure can occur via inhalation, ingestion, and dermal contact.[7][25] TBT compounds are potent skin irritants and can cause chemical burns upon contact.[9][27]

-

Systemic Effects: TBT is a known endocrine disruptor and immunotoxin, primarily affecting T-cell function.[7][11] Chronic exposure can lead to damage to the central nervous system, liver, and spleen.[11]

-

Handling Procedures:

-

Always work in a certified chemical fume hood.

-

Wear appropriate PPE, including a lab coat, splash goggles, and heavy-duty nitrile or neoprene gloves. Standard latex gloves are not sufficient.

-

Use glassware dedicated solely to organotin chemistry.

-

Decontaminate all surfaces and glassware after use. A common method involves rinsing with a solution of potassium permanganate in aqueous KOH, followed by an acid wash.

-

-

Spill and Emergency Procedures:

-

In case of skin contact, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing.[25][28]

-

In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[25][28]

-

For spills, absorb the material with an inert absorbent (e.g., vermiculite), place it in a sealed, labeled container, and dispose of it as hazardous waste according to institutional guidelines.[25]

-

-

Waste Disposal: All waste containing tributylstannyl compounds (liquid and solid) must be collected in clearly labeled, sealed containers for disposal as hazardous chemical waste.[25][28]

Conclusion

Tributylstannyl compounds are powerful reagents that have enabled significant advances in organic synthesis and drug discovery. Their unique reactivity in radical transformations and cross-coupling reactions provides chemists with a reliable method for constructing complex molecular architectures. However, this synthetic utility is inextricably linked to their high toxicity and environmental persistence. A thorough understanding of their physical properties, chemical reactivity, and, most importantly, their hazards is paramount for any scientist working in this field. By adhering to rigorous safety protocols and handling procedures, researchers can harness the synthetic power of these compounds while mitigating the risks to themselves and the environment.

References

-

World Health Organization. (1990). Tributyltin compounds (EHC 116). Inchem.org. [Link]

-

Wikipedia. Tributyltin. [Link]

-

Antizar-Ladislao, B. (2008). Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. a review. PubMed. [Link]

-

INERIS. (2011). Physicochemical properties, toxic effects of TBT and regulatory implications. [Link]

-

Collaborative for Health & Environment. Tributyltin. [Link]

-

Oregon Department of Human Services. TRIBUTYLTIN (TBT). [Link]

-

Area. Tributyltin Environmental Effects. [Link]

-

Seitz, D. E., et al. (1983). Efficient Synthesis of Derivatives of Tributylstannylmethanol. Marcel Dekker, Inc. [Link]

-

EXTOXNET. TRIBUTYLTIN (TBT). [Link]

-

FAQ. What is the synthesis and purification method of (TRIBUTYLSTANNYL)METHANOL?[Link]

-